molecular formula C10H12O B8730264 2-Ethyl-2,3-dihydrobenzofuran CAS No. 14004-10-5

2-Ethyl-2,3-dihydrobenzofuran

Cat. No.: B8730264
CAS No.: 14004-10-5
M. Wt: 148.20 g/mol
InChI Key: PCYKOMNKTKPEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14004-10-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-ethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H12O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9H,2,7H2,1H3

InChI Key

PCYKOMNKTKPEET-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl lithium (1.6M in diethyl ether, 313 mL, 500 mmol) was added to a solution of copper (I) iodide (47.6 g, 250 mmol) in diethyl ether (750 mL) at −70° C. The solution was then allowed to warm to −10° C. and was stirred for 30 minutes. The mixture was then added to a solution of 2,3-dihydro-1-benzofuran-2-ylmethyl4-methylbenzenesulfonate (preparation 97) (15.2 g, 50 mmol) in diethyl ether (500 mL) and the reaction mixture was stirred at −40° C. for 1 hour and at room temperature for 2 hours. The mixture was then cooled to −70° C. and quenched with 10% ammonium chloride solution (750 mL) and 2M hydrochloric acid (50 mL), diluted with 0.88 ammonia (100 mL) and then stirred for 18 hours. The reaction mixture was extracted with diethyl ether (3×500 mL) and the organic solution was dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a brown oil in 98% yield, 7.25 g.
Quantity
313 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
47.6 g
Type
catalyst
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.